tert-Butylchlorodiphenylsilane

Overview

Description

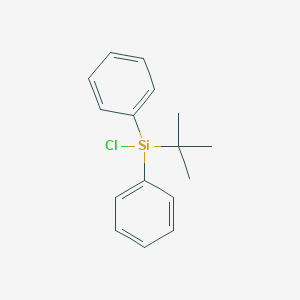

tert-Butylchlorodiphenylsilane (TBDPSCl) is a chlorosilane reagent widely employed in organic synthesis as a hydroxyl-protecting group. Its molecular formula is C₁₆H₁₉ClSi, with a molecular weight of 274.86 g/mol . The IUPAC name is tert-butyl-chloro-diphenylsilane, and it is identified by CAS number 58479-61-1 . Structurally, it consists of a silicon atom bonded to a tert-butyl group, two phenyl rings, and a chlorine atom, contributing to its steric bulk and stability .

TBDPSCl is moisture-sensitive and typically handled under inert conditions. It reacts with alcohols to form stable silyl ethers, protecting hydroxyl groups during multi-step syntheses. Deprotection requires strong fluoride sources, such as tetrabutylammonium fluoride (TBAF), due to the robust Si–O bond stability conferred by its bulky substituents .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butylchlorodiphenylsilane is typically synthesized by reacting diphenyldichlorosilane with tert-butyllithium . The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or pentane. The reaction conditions include maintaining a temperature range of 50-75°C and using catalysts such as sodium thiocyanate and copper(I) chloride .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors equipped with condensers, stirrers, and temperature control systems. The process includes the gradual addition of reactants and careful control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Protection of Alcohols and Formation of Silyl Ethers

TBDPS-Cl is widely used to protect primary and secondary alcohols via silylation. The reaction proceeds efficiently under mild conditions with promoters such as imidazole or ammonium nitrate in polar aprotic solvents like DMF.

Key Features:

-

Reaction Kinetics : Primary alcohols react faster than secondary alcohols due to reduced steric hindrance. For example, benzyl alcohol forms the corresponding silyl ether in >90% yield within 15 minutes at room temperature using NHNO as a promoter .

-

Steric Effects : Bulky substrates exhibit slower reaction rates. Methyl α-L-fucopyranoside derivatives require extended reaction times (24–48 hours) for complete silylation .

Table 1: Silylation of Carbohydrates with TBDPS-Cl

| Substrate | Temp (°C) | Time (h) | Yield (%) | Product Ratio (Disilylation) |

|---|---|---|---|---|

| Methyl α-D-glucopyranoside | 20 | 24 | 67 | 2,6- (67%), 3,6- (33%) |

| Phenyl α-D-mannopyranoside | 20 | 8 | 84 | 2,6- (60%), 3,6- (22%) |

| Methyl α-L-fucopyranoside | 20 | 24 | 95 | 2,6- (92%) |

Reaction with Hemiacetals

TBDPS-Cl reacts with hemiacetals to yield ring-opened silyl ether carbonyl compounds rather than mixed acetals. The steric bulk of the TBDPS group prevents the formation of cyclic intermediates, favoring linear products. For example:

This pathway is critical in synthesizing carbonyl derivatives for subsequent functionalization .

Hydrolysis and Stability

Notably, TBDPS-Cl itself hydrolyzes violently with water, producing HCl and silicic acid .

Reactivity with Phenolic Hydroxyl Groups

Phenolic hydroxyl groups are selectively protected using TBDPS-Cl under basic conditions. The resulting aryl silyl ethers are stable toward nucleophilic reagents but can be cleaved under fluoride-mediated deprotection (e.g., TBAF) .

Mechanistic Insights

Scientific Research Applications

Organic Synthesis

Protective Group Functionality

TBDPS is primarily employed as a protective group for alcohols during organic synthesis. The tert-butyl group provides steric hindrance, which prevents unwanted reactions at the hydroxyl site while allowing for further functionalization of other parts of the molecule. This characteristic is particularly useful in multi-step synthesis where selective reactivity is required.

- Example Reaction : In the presence of bases such as imidazole, TBDPS can facilitate the formation of various derivatives by protecting hydroxyl groups while allowing other functional groups to react. For instance, reactions involving TBDPS have been used to synthesize complex molecules like methyl 2-O-benzyl-6-O-tert-butyldiphenylsilyl-3-O-(2) .

Material Science

Silane Coupling Agents

TBDPS serves as a silane coupling agent, enhancing adhesion between organic polymers and inorganic substrates. This application is crucial in industries such as coatings, adhesives, and sealants where strong interfacial bonding is necessary.

- Performance Enhancement : The incorporation of TBDPS into polymer matrices can improve mechanical properties and thermal stability due to its ability to modify surface characteristics at the molecular level.

Analytical Chemistry

Chromatography and Spectroscopy

TBDPS is used in analytical chemistry for the derivatization of compounds, enhancing their detectability and separation during chromatographic processes. The introduction of the bulky tert-butyl group can significantly alter the physical properties of target molecules, facilitating their analysis.

- Application in GC-MS : In gas chromatography-mass spectrometry (GC-MS), TBDPS derivatives can improve volatility and thermal stability, allowing for better resolution and identification of compounds .

Case Study 1: Synthesis of Functionalized Silanes

Research has demonstrated that TBDPS can be utilized to synthesize various functionalized silanes that serve as intermediates in the preparation of advanced materials. For example, studies have shown successful transformations leading to new silane derivatives with enhanced properties for specific applications .

Case Study 2: Biomedical Applications

TBDPS has been explored for its potential in biomedical applications, particularly in drug delivery systems where silane-based materials can enhance biocompatibility and drug loading efficiency. The ability to modify silane structures allows for tailored interactions with biological systems .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Protective group for alcohols | Selectivity in multi-step synthesis |

| Material Science | Silane coupling agent for polymers | Improved adhesion and mechanical properties |

| Analytical Chemistry | Derivatization for enhanced detection in chromatography | Better resolution and identification |

| Biomedical Applications | Drug delivery systems using silane-based materials | Enhanced biocompatibility and drug loading |

Mechanism of Action

The primary mechanism of action of tert-Butylchlorodiphenylsilane involves the protection of hydroxyl groups in alcohols and phenols by forming silyl ethers. This protection is achieved through the substitution of the active hydrogen in hydroxyl groups with the tert-butylchlorodiphenylsilyl group. The resulting silyl ethers are stable under various reaction conditions, including acidic, basic, and oxidative environments .

Comparison with Similar Compounds

Comparison with Similar Compounds

TBDPSCl belongs to the silyl chloride family, which includes reagents like tert-butyldimethylsilyl chloride (TBDMSCl) and triphenylsilyl chloride . Below is a detailed comparison:

Table 1: Key Properties of TBDPSCl and Analogous Silyl Chlorides

Key Differences

Steric Effects and Reactivity :

- TBDPSCl’s phenyl groups provide superior steric shielding compared to TBDMSCl’s methyl groups, making it less prone to accidental cleavage during reactions .

- Triphenylsilyl chloride’s extreme bulk limits its utility, as deprotection becomes challenging .

Deprotection Conditions :

- TBDPSCl requires stronger fluorides (e.g., TBAF) and longer reaction times than TBDMSCl, which can be cleaved under milder conditions .

Solubility: TBDPSCl’s lipophilic phenyl groups enhance solubility in non-polar solvents, whereas TBDMSCl is more soluble in polar aprotic solvents .

Applications :

- TBDPSCl is preferred in multi-step syntheses (e.g., natural product synthesis) for its stability. TBDMSCl is used for transient protection in simpler reactions .

Research Findings

Biological Activity

tert-Butylchlorodiphenylsilane (TBCDS) is a silane compound that has garnered attention in various fields, particularly in organic synthesis and pharmaceuticals. Its biological activity is linked to its role as a silylating agent, which facilitates the protection of alcohols and the preparation of silyl ethers. This article explores the biological activity of TBCDS, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

TBCDS acts primarily as a silylating reagent. The introduction of silyl groups enhances the stability and reactivity of organic molecules, making them more amenable to further chemical transformations. In biological systems, TBCDS can influence metabolic pathways by modifying substrates that interact with enzymes or receptors.

Key Mechanisms:

- Silylation: Protects hydroxyl groups in alcohols, preventing unwanted reactions during synthesis.

- Interaction with Biological Targets: TBCDS derivatives have shown potential in targeting specific biological pathways, particularly in cancer treatment by disrupting tubulin polymerization.

Applications in Medicinal Chemistry

TBCDS is utilized in the synthesis of various pharmaceuticals, particularly those targeting circulatory disorders. Its derivatives have been explored for their potential as vascular disrupting agents (VDAs), which target the microtubule structures within cells.

Notable Applications:

- Synthesis of Interphenylene Phenyloxazoles: These compounds have therapeutic applications for conditions such as angina and stroke .

- Vascular Disruption: Compounds derived from TBCDS have been studied for their ability to inhibit tubulin polymerization, leading to cytotoxic effects on cancer cells .

Case Studies and Research Findings

Several studies illustrate the biological activity of TBCDS and its derivatives:

- Cytotoxicity Against Cancer Cells:

- Synthesis Efficiency:

- Polyimide-Based Chemosensor Development:

Data Tables

| Compound | Biological Activity | Mechanism |

|---|---|---|

| TBCDS | Silylation agent | Protects alcohols |

| TBCDS Derivative A | Cytotoxicity against cancer cells | Inhibits tubulin polymerization |

| TBCDS Derivative B | Vascular disrupting agent | Targets microtubules |

Q & A

Basic Research Questions

Q. How should tert-Butylchlorodiphenylsilane be stored and handled to prevent degradation during experiments?

Methodological Answer: Due to its moisture sensitivity, store the compound under inert gas (e.g., nitrogen or argon) in airtight containers with desiccants. Use anhydrous solvents and Schlenk-line techniques for transfers. Monitor humidity levels (<5% RH) in gloveboxes or dry rooms during weighing and handling .

Q. What safety protocols are essential when working with this compound in laboratory settings?

Methodological Answer: Follow institutional chemical hygiene plans: wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors. Equip workstations with spill kits containing inert adsorbents (e.g., sand) for chlorosilane spills. Pre-plan neutralization protocols using dry bases (e.g., sodium bicarbonate) .

Q. What are the standard synthetic protocols for introducing this compound as a protecting group in organic synthesis?

Methodological Answer: Typical silylation involves reacting the compound with alcohols or amines in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmospheres. Use 1.1–1.5 equivalents of silane and a base (e.g., imidazole or triethylamine) to scavenge HCl. Monitor reaction progress via TLC or GC-MS. Purify via flash chromatography under inert conditions .

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction conditions when using this compound in multi-step syntheses?

Methodological Answer: Employ a 2<sup>k</sup> factorial design to test variables (e.g., temperature, solvent polarity, stoichiometry). For example, vary temperature (0°C vs. 25°C) and solvent (THF vs. DCM) to assess their interaction effects on silylation efficiency. Use ANOVA to identify statistically significant factors and optimize yield while minimizing side reactions (e.g., over-silylation) .

Q. What computational strategies are effective in predicting the reactivity of this compound with different nucleophiles?

Methodological Answer: Apply density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies for reactions with alcohols, thiols, or amines. Use molecular dynamics simulations to study steric effects from the tert-butyl and diphenyl groups. Validate predictions with kinetic studies (e.g., rate constants via <sup>1</sup>H NMR) .

Q. What advanced analytical techniques are required to characterize byproducts formed during silylation reactions with this compound?

Methodological Answer: Use high-resolution mass spectrometry (HRMS) and <sup>29</sup>Si NMR to identify siloxane byproducts. Pair with HPLC-UV/IR for quantification. For trace impurities, employ gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) in selective reaction monitoring (SRM) mode .

Q. How do steric and electronic properties of this compound compare to structurally related silylating agents in protection/deprotection reactions?

Methodological Answer: Compare with analogs (e.g., tert-butyldimethylsilyl chloride) via Hammett substituent constants (σ) and Tolman cone angles. Conduct competitive silylation experiments using equimolar silanes and analyze product ratios via <sup>13</sup>C NMR. The bulky diphenyl group in tert-butyldiphenylsilane reduces nucleophilic attack rates but enhances steric protection .

Q. What methodologies are recommended for resolving contradictory data regarding the stability of this compound under varying pH conditions?

Methodological Answer: Systematically vary pH (2–12) in buffered aqueous-organic mixtures and monitor degradation kinetics via UV-Vis spectroscopy (λ = 260 nm). Use Arrhenius plots to extrapolate shelf-life under storage conditions. Employ chemometric tools (e.g., PCA) to analyze datasets and identify confounding variables (e.g., trace metal ions) .

Properties

IUPAC Name |

tert-butyl-chloro-diphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClSi/c1-16(2,3)18(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYGQXWCZAYSLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5069259 | |

| Record name | Silane, chloro(1,1-dimethylethyl)diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58479-61-1 | |

| Record name | tert-Butyldiphenylsilyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58479-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyldiphenylchlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058479611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-[chloro(1,1-dimethylethyl)silylene]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, chloro(1,1-dimethylethyl)diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butylchlorodiphenylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYLDIPHENYLCHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BEU48UI4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.